4-Bromo-2-(chloromethyl)-6-methylpyridine

Description

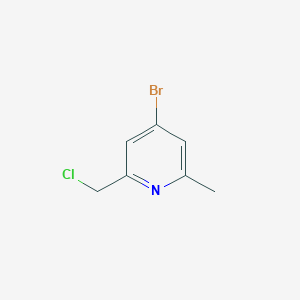

4-Bromo-2-(chloromethyl)-6-methylpyridine is a halogenated pyridine derivative with bromine at the 4-position, a chloromethyl group at the 2-position, and a methyl group at the 6-position (Fig. 1). This compound serves as a versatile precursor in organic synthesis, particularly for constructing ligands, pharmaceuticals, and functionalized materials.

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYYSCIEGFVWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-Bromo-2-(chloromethyl)-6-methylpyridine

Detailed Synthetic Routes

Bromination of Methylpyridine Derivatives

A common approach starts with 6-methylpyridine or its derivatives, which undergo bromination to introduce a bromine atom at the 4-position. For example, bromination of 2-methyl-4-aminopyridine derivatives using bromine under acidic and low-temperature conditions has been reported to yield the corresponding 4-bromo derivatives with high selectivity and yield (up to 95%).

- Typical conditions:

- Use of bromine (Br₂) as the brominating agent.

- Acidic medium, often hydrobromic acid (HBr).

- Temperature control between -20°C and 0°C to minimize side reactions.

- Slow addition of bromine to the reaction mixture.

Chloromethylation of the Pyridine Ring

The chloromethyl group at the 2-position can be introduced via chloromethylation reactions, typically by:

- Using chloromethylating agents such as chloromethyl ethers or formaldehyde derivatives.

- Friedel-Crafts type alkylation catalyzed by Lewis acids.

- Alternatively, chlorination of a hydroxymethyl intermediate (2-bromo-6-hydroxymethylpyridine) using chlorinating agents like thionyl chloride (SOCl₂) or cyanuric chloride.

Recent research has demonstrated an improved method for synthesizing 2-bromo-6-chloromethylpyridine (a close analog) by:

- Generating 2-bromo-6-hydroxymethylpyridine via a Turbo Grignard reagent (isopropylmagnesium chloride lithium chloride complex) reacting with 2,6-dibromopyridine followed by formylation with N,N-dimethylformamide (DMF) and reduction.

- Chlorination of the hydroxymethyl intermediate using cyanuric chloride–DMF adduct, which is milder and reduces over-chlorination compared to SOCl₂.

This method is promising for adaptation to the synthesis of 4-bromo-2-(chloromethyl)-6-methylpyridine due to its cleaner reaction profile and scalability.

Industrial Preparation Considerations

- Industrial synthesis typically involves scale-up of bromination and chloromethylation steps with optimized reaction parameters.

- Continuous flow reactors can be employed to improve control over temperature and reagent addition, enhancing yield and purity.

- Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation steps when reduction of nitro groups is required in precursor synthesis.

- Purification methods include extraction, drying with anhydrous salts, filtration, concentration under reduced pressure, and recrystallization.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Dehalogenated pyridines.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methylpyridine depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the final product.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Spectroscopic Differences

Key Observations:

Substituent Position Effects :

- Bromine at the 4-position (as in the target compound) enhances electrophilic aromatic substitution compared to 2-bromo isomers .

- Chloromethyl groups at the 2-position (vs. chlorine in 4-Bromo-2-chloro-6-methylpyridine) increase reactivity in nucleophilic substitutions due to the labile C-Cl bond .

Electronic Effects :

- Methoxy substituents (e.g., 4-Bromo-2-methoxy-6-methylpyridine) donate electron density, stabilizing the pyridine ring and altering coordination behavior compared to electron-withdrawing chloromethyl groups .

Spectroscopic Signatures :

- Chloromethyl groups show distinct ¹H NMR signals (δ 4.5–4.8 ppm) and ¹³C resonances (δ 30–50 ppm), absent in chloro- or methoxy-substituted analogs .

Biological Activity

4-Bromo-2-(chloromethyl)-6-methylpyridine is a pyridine derivative with notable biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C_6H_5BrClN

Molecular Weight: 218.47 g/mol

IUPAC Name: 4-Bromo-2-(chloromethyl)-6-methylpyridine

The compound can be synthesized through various methods, including halogenation and alkylation reactions. For instance, bromination of 2-(chloromethyl)-6-methylpyridine yields the desired product with high yields under controlled conditions .

Antimicrobial Properties

Research indicates that 4-Bromo-2-(chloromethyl)-6-methylpyridine exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrated that it induces apoptosis in specific cancer cells, potentially through the activation of caspase pathways. The IC50 values for various cancer cell lines indicate that it possesses selective toxicity, sparing normal cells while effectively targeting malignant ones .

The mechanism by which 4-Bromo-2-(chloromethyl)-6-methylpyridine exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cellular metabolism, which may contribute to its cytotoxic effects.

- Receptor Modulation: It may interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: The compound has been shown to increase ROS levels in targeted cells, which can induce oxidative stress and lead to cell death .

Case Studies

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Method: Disk diffusion method was employed to assess the zone of inhibition.

- Results: Significant inhibition zones were observed at concentrations of 50 μg/disk, indicating strong antimicrobial activity.

-

Cytotoxicity Assessment:

- Objective: To determine the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Method: MTT assay was performed to measure cell viability.

- Results: IC50 values were found to be 30 µM for MCF-7 and 25 µM for HeLa cells, demonstrating potent anticancer activity.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(chloromethyl)-6-methylpyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation or functional group substitution on a methylpyridine precursor. For example, bromination at the 4-position of 2-(chloromethyl)-6-methylpyridine under controlled heating (60–80°C) in a polar aprotic solvent like DMF can achieve yields of 70–85% . Key variables include temperature, solvent choice (e.g., ethanol for milder conditions), and stoichiometry of halogenating agents (e.g., NBS or Br₂). Purification often involves column chromatography or recrystallization to remove unreacted starting materials .

Q. How can researchers confirm the structural integrity of 4-Bromo-2-(chloromethyl)-6-methylpyridine post-synthesis?

Characterization relies on ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at ~δ 2.5 ppm and chloromethyl at ~δ 4.3 ppm) and bromine’s deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 220.0). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of substitution patterns, as seen in related bromopyridine derivatives .

Q. What are the primary applications of this compound in chemical research?

It serves as a versatile intermediate in:

- Suzuki-Miyaura couplings : The bromine atom enables cross-coupling with aryl boronic acids to generate biaryl structures .

- Nucleophilic substitutions : The chloromethyl group reacts with amines or thiols to form functionalized pyridines for drug discovery .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from steric hindrance or dynamic processes. For example, restricted rotation in ortho-substituted pyridines can cause splitting of methylene protons. Advanced methods include:

- VT-NMR (variable-temperature NMR) to probe conformational changes.

- DFT calculations to model electronic environments and predict shifts .

- 2D NMR (COSY, NOESY) to identify through-space couplings .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

The bromine at the 4-position is electronically deactivated due to the pyridine ring’s electron-withdrawing nature. To enhance coupling efficiency:

- Use Pd-XPhos catalysts for sterically hindered substrates.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity (>90% yield reported in analogous systems) .

- Pre-functionalize the chloromethyl group post-coupling to avoid side reactions .

Q. How does steric bulk at the chloromethyl position influence biological activity in derived compounds?

Studies on pyridine-based enzyme inhibitors (e.g., CYP1B1) suggest that bulkier substituents at the 2-position reduce binding affinity due to steric clashes in the active site. For example, replacing chloromethyl with a phenyl group decreased inhibitory activity by ~50% in estrane-pyridine derivatives . Methodologically, molecular docking (e.g., AutoDock Vina) and MD simulations can predict steric effects before synthesis .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Common pitfalls include intermediate instability (e.g., hydrolysis of the chloromethyl group). Solutions:

- In-situ generation of reactive intermediates (e.g., using TMS-protected amines).

- Flow chemistry to minimize exposure to moisture/oxygen .

- Design of Experiments (DoE) to statistically optimize parameters like temperature and catalyst loading .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity for derivatives of this compound?

Variations may stem from assay conditions (e.g., cell line differences) or impurities. Best practices:

Q. Why do some synthetic routes produce unexpected byproducts (e.g., dihalogenated species)?

Overhalogenation can occur if reaction times exceed optimal thresholds. Mitigation strategies:

- Real-time monitoring via LC-MS to halt reactions at ~80% conversion.

- Scavenger agents (e.g., thiourea) to quench excess halogen .

Methodological Resources

Q. Which databases provide reliable crystallographic or spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.